4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Catalog No.
S12571137
CAS No.
M.F
C6H10Cl2N2
M. Wt
181.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochlor...

Product Name

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

IUPAC Name

4-(2-chloroethyl)-1-methylimidazole;hydrochloride

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H

InChI Key

AZFZKERSAPWMDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCCl.Cl

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2C_6H_{10}Cl_2N_2 and a molecular weight of approximately 181.06 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in research and medicinal chemistry. This compound features an imidazole ring, a five-membered aromatic ring containing two nitrogen atoms, which is characteristic of many biologically active compounds.

Due to its reactive chloroethyl group. Notably, it can undergo nucleophilic substitution reactions, where the chloroethyl moiety can be replaced by various nucleophiles, leading to the formation of different derivatives. For instance, reactions with secondary amines can yield both normal and abnormal products through SN2 mechanisms. Additionally, chlorination reactions involving related imidazole compounds can produce a variety of imidazole and imidazolidine derivatives, demonstrating its versatility in synthetic organic chemistry.

The biological activity of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has been explored primarily in the context of medicinal chemistry. Compounds with similar structures have shown potential antitumor properties and are being investigated for their efficacy against malignant tumors such as astrocytomas. Furthermore, imidazole derivatives are known to exhibit antimicrobial and antifungal activities, indicating that this compound may also possess similar biological properties.

Several synthesis methods for 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride have been reported in the literature. Generally, these methods involve the reaction of 1-methylimidazole with chlorinated ethylene derivatives under controlled conditions. A common approach includes:

  • Starting Materials: 1-Methylimidazole and 2-chloroethyl chloride.
  • Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
  • Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels suitable for research applications .

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has several applications:

  • Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of potential pharmaceuticals targeting various diseases.
  • Corrosion Inhibition: Similar imidazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection.
  • Research Compound: It is utilized in biochemical studies to explore its interactions with biological systems and its potential therapeutic effects.

Interaction studies involving 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride focus on its cytotoxic effects and mechanisms of action within cellular environments. Research indicates that related compounds can interact with DNA, potentially leading to cytotoxicity against cancer cells. Understanding these interactions is crucial for evaluating the compound's therapeutic potential and safety profile.

When comparing 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride with similar compounds, several notable derivatives emerge:

Compound NameCAS NumberSimilarity Index
1-(2-Chloroethyl)-1H-imidazole hydrochloride18994-78-00.57
2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride19225-92-41.00
1-(3-Chloropropyl)-1H-imidazole53710-78-40.57
8-Chloroimidazo[1,2-a]pyrazine69214-33-10.76
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride17334-08-60.80

The uniqueness of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride lies in its specific chloroethyl substitution on the imidazole ring, which may impart distinct biological activities compared to other imidazole derivatives. This specific structural feature can influence its reactivity and interaction with biological targets, making it a subject of interest in drug development and synthetic chemistry .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.0221037 g/mol

Monoisotopic Mass

180.0221037 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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